molecular formula C17H14O3S B12915410 3-(Benzenesulfonyl)-5-methyl-2-phenylfuran CAS No. 132268-96-3

3-(Benzenesulfonyl)-5-methyl-2-phenylfuran

Cat. No.: B12915410
CAS No.: 132268-96-3
M. Wt: 298.4 g/mol
InChI Key: QYSAVYXPXGYHNP-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Derivatives in Organic Chemistry and Materials Science

Furan and its derivatives are a cornerstone of heterocyclic chemistry, valued for their unique structural and electronic properties. numberanalytics.com The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, a structure that imparts a distinct reactivity profile. acs.org While it possesses aromatic stability, its resonance energy is considerably less than that of benzene (B151609), allowing it to participate in reactions that involve dearomatization under relatively mild conditions. acs.org This dual nature makes furan a versatile building block, or synthon, in organic synthesis. acs.orgnumberanalytics.com

In organic chemistry, furans serve as precursors for a wide array of other molecules. acs.org They are present in many natural products and are used to construct complex molecular architectures. numberanalytics.comnumberanalytics.com Their ability to undergo reactions like Diels-Alder cycloadditions, electrophilic substitutions, and ring-opening transformations allows chemists to convert the furan nucleus into various carbocyclic and heterocyclic systems. acs.org This synthetic flexibility is critical in the fields of drug discovery and natural product synthesis. acs.orgoled-intermediates.com

In materials science, furan derivatives are utilized in the creation of advanced polymers and resins. numberanalytics.comresearchgate.net For instance, furfural (B47365), a key industrial furan derivative, is a precursor to furfuryl alcohol, which is used to produce furan resins. researchgate.net These thermosetting resins are noted for their excellent thermal stability, corrosion resistance, and low fire hazard. researchgate.net Furan-containing conjugated polymers have also been developed for potential use in organic electronics. numberanalytics.com

Area Significance of Furan Derivatives Examples
Organic Chemistry Versatile building blocks for complex molecule synthesis. numberanalytics.comnumberanalytics.comPrecursors in natural product synthesis, intermediates for pharmaceuticals like the antibiotic Nitrofurantoin. numberanalytics.comoled-intermediates.com
Medicinal Chemistry Core structure in many biologically active compounds. researchgate.netFound in anticancer, anti-inflammatory, and antimicrobial agents. oled-intermediates.com
Materials Science Monomers for high-performance polymers and resins. numberanalytics.comresearchgate.netProduction of furan resins for composites, foundry molds, and cements. researchgate.net

Role of Sulfone Moieties in Chemical Synthesis and Biological Activity

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(O)₂-R'), is a functional group of substantial importance in modern chemistry. researchgate.net Sulfones are recognized for their chemical stability and their capacity to act as versatile intermediates in organic synthesis. thieme-connect.comacs.org The strong electron-withdrawing nature of the sulfonyl group can activate adjacent atoms, facilitating a variety of chemical transformations. iomcworld.com This feature is exploited in well-known reactions like the Ramberg–Bäcklund and Julia olefinations. thieme-connect.com

Beyond their role as synthetic tools, sulfones are integral to medicinal chemistry. iomcworld.com The sulfone scaffold is present in a large number of biologically active molecules and approved pharmaceuticals. researchgate.netthieme-connect.com Compounds containing this moiety have demonstrated a wide spectrum of therapeutic activities, including antibacterial, antifungal, anti-inflammatory, antimalarial, and anticancer properties. researchgate.netnih.gov For example, the drug Dapsone, a sulfone, has been used for the treatment of leprosy and dermatitis herpetiformis. researchgate.netthieme-connect.com The stability of the sulfone group makes it a desirable feature in drug candidates, contributing to favorable pharmacokinetic profiles. acs.org

Application Area Function of Sulfone Moiety Significance
Organic Synthesis Electron-withdrawing group, good leaving group, stabilizes adjacent carbanions. thieme-connect.comiomcworld.comEnables key synthetic transformations (e.g., carbon-carbon bond formation) and serves as a versatile chemical intermediate. thieme-connect.comiomcworld.com
Medicinal Chemistry Pharmacophore in various therapeutic agents. researchgate.netConfers a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.gov
Materials Science Component in specialty polymers. thieme-connect.comUsed in the development of materials like bisphenol S, a replacement for bisphenol A. thieme-connect.com

Overview of Research Trajectories for Arylsulfonyl Furans

The combination of a furan ring and a sulfonyl group into a single molecular entity, as seen in arylsulfonyl furans, creates compounds with significant potential for novel reactivity and applications. Research in this area generally focuses on the development of efficient synthetic methods to construct these molecules and the exploration of their subsequent chemical and biological properties.

Synthetic strategies often aim to build the furan ring with the sulfonyl group already in place or to introduce the sulfonyl group onto a pre-existing furan scaffold. One approach involves the reaction of acetylenic sulfones with activated methylene (B1212753) compounds, which provides a direct route to tetrasubstituted furan derivatives. researchgate.net Another strategy prepares 2,4-disubstituted furans by treating reagents like 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones. researchgate.net The oxidation of precursor furan thioethers (sulfides) using agents like hydrogen peroxide is also a common and effective method for creating the corresponding furan sulfones. researchgate.net These synthetic efforts are crucial for generating a diverse library of arylsulfonyl furans for further investigation. For instance, studies have reported the synthesis of compounds like 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide as part of efforts to develop new therapeutic agents. mdpi.comresearchgate.net

Interdisciplinary Research Landscape for Furan-Sulfone Compounds

The study of furan-sulfone compounds represents a highly interdisciplinary field, bridging synthetic organic chemistry, medicinal chemistry, and materials science. The modular nature of these compounds—allowing for variation in the substituents on both the furan ring and the aryl sulfone group—makes them attractive targets for creating molecules with tailored properties.

From a materials science perspective, the stability and structural rigidity imparted by the sulfone group, combined with the polymerizable nature of the furan ring, offer opportunities for developing novel functional materials. researchgate.netthieme-connect.com The ongoing development of new synthetic methodologies continues to expand the accessibility and diversity of furan-sulfone compounds, paving the way for their exploration in an even broader range of scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132268-96-3

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-5-methyl-2-phenylfuran

InChI

InChI=1S/C17H14O3S/c1-13-12-16(17(20-13)14-8-4-2-5-9-14)21(18,19)15-10-6-3-7-11-15/h2-12H,1H3

InChI Key

QYSAVYXPXGYHNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 3 Benzenesulfonyl 5 Methyl 2 Phenylfuran

Reactivity Patterns of the Furan (B31954) Core

The furan ring is an aromatic heterocycle with significant electron density, making it susceptible to various chemical transformations. However, the presence of the benzenesulfonyl group at the C3 position significantly modulates its typical reactivity.

Furan typically undergoes electrophilic aromatic substitution (EAS) preferentially at the C2 or C5 positions due to the stabilizing effect of the oxygen atom on the reaction intermediate. In 3-(Benzenesulfonyl)-5-methyl-2-phenylfuran, the C2 and C5 positions are already substituted. The remaining C4 position is the only available site for substitution.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution of the Furan Ring

SubstituentPositionElectronic EffectInfluence on EAS ReactivityDirecting Effect on Furan Ring
PhenylC2Electron-donating (resonance), Electron-withdrawing (inductive)ActivatingOrtho, Para (directs to C3, C5)
BenzenesulfonylC3Strongly electron-withdrawingStrongly deactivatingMeta (directs to C5)
MethylC5Electron-donating (hyperconjugation)ActivatingOrtho (directs to C4)

Furan and its derivatives are susceptible to ring-opening reactions under various conditions, including treatment with acids or oxidizing agents. researchgate.netpharmaguideline.com Protonation of the furan ring, particularly when activated by electron-releasing groups, can lead to polymerization or ring cleavage. pharmaguideline.com In the case of this compound, the strong electron-withdrawing sulfonyl group provides a degree of stabilization against acid-catalyzed ring-opening by reducing the electron density of the ring.

However, oxidative ring-opening remains a viable pathway. Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid can lead to the cleavage of the furan ring. pharmaguideline.com This process can be harnessed for the synthesis of complex acyclic compounds from furan precursors. rsc.orgnih.gov

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.org The efficiency of furan as a diene is highly dependent on the electronic nature of its substituents. Electron-donating groups enhance its reactivity, while electron-withdrawing groups diminish it. rsc.orgmdpi.com

The benzenesulfonyl group at the C3 position of this compound significantly reduces the electron density of the diene system, thereby deactivating it for Diels-Alder reactions. Consequently, this compound is expected to be a poor diene. For a successful cycloaddition to occur, a highly reactive dienophile and/or harsh reaction conditions (e.g., high pressure or temperature) would likely be necessary. The reversibility of the furan Diels-Alder reaction is also a key factor; the presence of the deactivating sulfonyl group may favor the retro-Diels-Alder reaction. acs.orgmdpi.com

Transformations Involving the Benzenesulfonyl Moiety

The benzenesulfonyl group is not merely a passive substituent; it can actively participate in chemical transformations and be modified to introduce new functionalities.

The sulfone linkage is robust but can be cleaved or reduced under specific conditions. One common transformation is reductive desulfonylation, which removes the entire benzenesulfonyl group and replaces it with a hydrogen atom. This can be achieved using various reducing agents, such as Raney nickel or sodium amalgam.

Alternatively, the sulfonyl group can be reduced. For instance, reduction of arylsulfonyl chlorides with reagents like zinc dust and acid yields thiophenols. orgsyn.org While the starting material is a sulfone and not a sulfonyl chloride, related reductive methods could potentially convert the sulfone to a sulfinate or a sulfide (B99878), thereby accessing different oxidation states of sulfur and enabling further derivatization. researchgate.net

Table 2: Potential Transformations of the Benzenesulfonyl Group

TransformationTypical ReagentsResulting Functional Group
Reductive DesulfonylationRaney Nickel, Sodium AmalgamHydrogen (removal of SO₂Ph)
Reduction to SulfideStrong reducing agents (e.g., LiAlH₄)Sulfide
Reduction to ThiolHarsh reduction conditionsThiol (after C-S bond cleavage)

The sulfonyl group is a powerful meta-director in electrophilic aromatic substitution reactions on its attached benzene (B151609) ring. masterorganicchemistry.com Therefore, any electrophilic substitution, such as nitration or halogenation, on the benzenesulfonyl portion of the molecule would be directed to the meta positions of that benzene ring.

Within the furan ring system, the sulfonyl group's strong electron-withdrawing nature deactivates the entire ring toward electrophilic attack. wikipedia.org As discussed in section 3.1.1, it plays a crucial role in directing any potential substitution to the C4 position. Furthermore, sulfonyl groups can be employed as "blocking groups" in organic synthesis. masterorganicchemistry.com A sulfonyl group can be introduced to block a reactive site (like the para position of an activated ring), allowing substitution to occur at another site (e.g., ortho). Subsequently, the sulfonyl group can be removed, a process known as desulfonation, which is typically achieved by heating with strong acid. masterorganicchemistry.comwikipedia.org This strategy allows for the synthesis of specific isomers that might otherwise be difficult to obtain. masterorganicchemistry.com

Reactions at the Methyl and Phenyl Substituents

The reactivity of the methyl and phenyl groups in this compound is profoundly influenced by the electronic nature of the substituted furan ring. The potent electron-withdrawing effect of the benzenesulfonyl group deactivates the furan ring, which in turn affects the reactivity of its substituents.

The methyl group at the C5 position is analogous to a benzylic position, which typically exhibits enhanced reactivity towards radical halogenation and oxidation due to the stabilization of the resulting radical or cationic intermediates by the adjacent aromatic ring. libretexts.orgucalgary.ca For instance, alkylbenzenes can be selectively halogenated at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, or oxidized to carboxylic acids with strong oxidizing agents such as potassium permanganate. libretexts.org In the case of this compound, similar transformations of the methyl group are plausible. However, the electron-deficient nature of the furan ring, caused by the sulfonyl group, may modulate this reactivity.

Electrophilic substitution on the phenyl group at the C2 position is expected to be significantly hindered. The furan ring, when substituted with a strong electron-withdrawing group like the benzenesulfonyl group, will itself act as an electron-withdrawing substituent towards the phenyl ring. Electron-withdrawing groups deactivate aromatic rings towards electrophilic attack and generally direct incoming electrophiles to the meta position. assets-servd.hostmasterorganicchemistry.comlibretexts.orgyoutube.com Therefore, any electrophilic substitution on the phenyl ring of this compound would require harsh reaction conditions, and the substitution would be anticipated to occur primarily at the meta positions of the phenyl ring. The phenyl group itself is considered weakly activating towards electrophilic substitution on an adjacent aromatic ring due to resonance stabilization of the intermediate carbocation. stackexchange.com However, this activating effect is likely to be overcome by the strong deactivating influence of the sulfonylated furan moiety.

Detailed research findings on the specific reactions at the methyl and phenyl substituents of this compound are not extensively documented in publicly available literature. However, based on established principles of organic chemistry, a summary of expected reactivities can be compiled.

SubstituentPositionExpected ReactivityInfluencing Factors
MethylC5Susceptible to radical halogenation and oxidation.Benzylic-like position; reactivity may be modulated by the electron-deficient furan ring.
PhenylC2Deactivated towards electrophilic substitution; meta-directing.Strong electron-withdrawing effect of the 3-benzenesulfonyl-furan-2-yl group.

Mechanistic Studies of Key Transformations of Furan-Sulfone Systems

The presence of the benzenesulfonyl group at the C3 position of the furan ring in this compound renders the furan system electron-deficient. This electronic characteristic is the primary determinant of its participation in various chemical transformations, with mechanistic pathways that are distinct from those of electron-rich furans. Key transformations anticipated for such furan-sulfone systems include nucleophilic aromatic substitution, cycloaddition reactions, and ring-opening reactions.

Nucleophilic Aromatic Substitution:

The electron-withdrawing sulfonyl group strongly activates the furan ring towards nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism. chemistrysteps.comrsc.org In the first step, a nucleophile attacks the carbon atom bearing a suitable leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the furan ring and is further stabilized by the electron-withdrawing sulfonyl group. In the second step, the leaving group is eliminated, and the aromaticity of the furan ring is restored. For this compound, if a leaving group were present at the C2 or C5 positions, it would be susceptible to displacement by a nucleophile. Recent studies have also highlighted that some SNAr reactions may proceed through a concerted mechanism, and the exact pathway can be influenced by the nature of the substrate and nucleophile. rsc.org

Cycloaddition Reactions:

Furan derivatives can participate as dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. mdpi.com The reactivity of the furan diene is highly dependent on its electronic properties. Typically, electron-donating groups on the furan enhance its reactivity, while electron-withdrawing groups, such as the benzenesulfonyl group, decrease its reactivity in normal-electron-demand Diels-Alder reactions. rsc.org This is because the electron-withdrawing group lowers the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a larger energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile.

However, electron-deficient furans can participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. Computational studies on Diels-Alder reactions involving substituted furans have been instrumental in understanding the influence of substituents on the reaction barriers and stereoselectivity. rsc.orgrsc.orgresearchgate.netresearchgate.net For this compound, a Diels-Alder reaction would likely require a highly reactive or electron-rich dienophile and potentially harsh reaction conditions.

Ring-Opening Reactions:

TransformationMechanistic HallmarkInfluence of Benzenesulfonyl Group
Nucleophilic Aromatic SubstitutionFormation of a resonance-stabilized Meisenheimer complex (addition-elimination).Strong activation of the furan ring towards nucleophilic attack.
Cycloaddition (Diels-Alder)Concerted [4+2] cycloaddition.Deactivation in normal-electron-demand reactions; potential for inverse-electron-demand reactions.
Ring-OpeningAcid-catalyzed or oxidative cleavage.The electron-withdrawing nature may influence the stability of intermediates and the reaction pathway.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Benzenesulfonyl 5 Methyl 2 Phenylfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 3-(Benzenesulfonyl)-5-methyl-2-phenylfuran is expected to show distinct signals corresponding to the protons of the phenyl, furan (B31954), and methyl groups. The protons of the benzenesulfonyl group and the 2-phenyl group would appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The single proton on the furan ring (H-4) would likely appear as a singlet or a narrow quartet due to coupling with the methyl group protons, in the region of δ 6.0-7.0 ppm. The methyl group protons at the C-5 position of the furan ring would resonate as a singlet or a narrow doublet, typically in the upfield region around δ 2.0-2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The spectrum would show signals for the quaternary carbons of the furan ring (C-2, C-3, C-5) and the ipso-carbons of the phenyl and benzenesulfonyl groups. The protonated carbons of the aromatic rings would appear in the typical downfield region for sp² carbons (δ 110-140 ppm). The carbonyl carbon equivalent in the furan ring (C-2 and C-5) would be further downfield. The methyl carbon would give a characteristic signal in the upfield aliphatic region (δ 10-20 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures and may vary from experimental data.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)2.3 - 2.5 (s)14 - 16
Furan (H-4)6.5 - 6.7 (q)115 - 118
Phenyl (ortho, meta, para)7.3 - 7.6 (m)128 - 131
Benzenesulfonyl (ortho)7.9 - 8.1 (d)127 - 129
Benzenesulfonyl (meta, para)7.5 - 7.7 (m)129 - 134
Furan (C-2)-150 - 155
Furan (C-3)-120 - 125
Furan (C-5)-158 - 162
Phenyl (ipso)-129 - 132
Benzenesulfonyl (ipso)-140 - 143

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the protons within the phenyl ring and within the benzenesulfonyl ring. A weak correlation might be observed between the furan H-4 proton and the C-5 methyl protons (⁴J coupling).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl group and the furan H-4 to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is critical for connecting the different fragments of the molecule. Expected key correlations would include:

The furan H-4 proton to the furan carbons C-3 and C-5.

The methyl protons to the furan carbons C-4 and C-5.

The ortho-protons of the 2-phenyl group to the furan carbon C-2.

The ortho-protons of the benzenesulfonyl group to the furan carbon C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key NOE would be expected between the ortho-protons of the 2-phenyl group and the furan H-4, and between the ortho-protons of the benzenesulfonyl group and the furan H-4, indicating their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₇H₁₄O₃S), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value to confirm the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts. The fragmentation pattern observed in the MS/MS spectrum of the parent ion would provide valuable structural information. Expected fragmentation pathways could include the cleavage of the C-S bond, leading to the loss of the benzenesulfonyl group, and fragmentation of the furan ring.

Table 2: Predicted Mass Spectrometry Data for this compound

AnalysisPredicted Value/Fragment
Molecular FormulaC₁₇H₁₄O₃S
Exact Mass298.0664
[M+H]⁺ (ESI)m/z 299.0737
Key Fragments (EI/CID)[M - SO₂]⁺, [M - C₆H₅SO₂]⁺, [C₆H₅]⁺, [C₁₁H₉O]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum would be expected to show strong characteristic absorption bands for the sulfonyl group (S=O stretching) at approximately 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching would be observed in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring would likely appear in the 1250-1050 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring breathing modes are often strong in Raman spectra. The symmetric S=O stretch is also typically Raman active.

Table 3: Predicted IR and Raman Active Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
C=C (Aromatic/Furan)Stretching1600 - 1450
Sulfonyl (S=O)Asymmetric Stretching1350 - 1300
Sulfonyl (S=O)Symmetric Stretching1160 - 1140
C-O-C (Furan)Stretching1250 - 1050
C-SStretching800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

A study of the UV-Vis spectrum of this compound would be necessary to identify the electronic transitions within the molecule. This analysis would involve dissolving the compound in a suitable transparent solvent and measuring its absorbance of light across the ultraviolet and visible range. The resulting spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the phenyl, furan, and sulfonyl chromophores. The position (λmax) and intensity (molar absorptivity, ε) of these bands would provide insight into the conjugated system of the molecule.

Table 4.4.1: Hypothetical UV-Vis Spectral Data

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Assignment

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide detailed information on bond lengths, bond angles, and torsion angles of this compound. Furthermore, it would reveal the crystal system, space group, and unit cell dimensions, as well as intermolecular interactions such as hydrogen bonding or π-stacking that dictate the crystal packing.

Table 4.5.1: Hypothetical Crystallographic Data

Parameter Value
Chemical Formula C₁₇H₁₄O₃S
Formula Weight 300.36
Crystal System Data Not Available
Space Group Data Not Available
a (Å) Data Not Available
b (Å) Data Not Available
c (Å) Data Not Available
α (°) Data Not Available
β (°) Data Not Available
γ (°) Data Not Available
Volume (ų) Data Not Available
Z Data Not Available

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, ECD)

If this compound were chiral, for instance, due to the presence of atropisomerism, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) would be essential for determining its absolute configuration. ECD measures the differential absorption of left and right circularly polarized light. An experimental ECD spectrum, when compared with a theoretically calculated spectrum for a specific enantiomer, could unambiguously establish the stereochemistry of the molecule.

Table 4.6.1: Hypothetical ECD Spectral Data

Solvent Wavelength (nm) Δ_ε_ (L·mol⁻¹·cm⁻¹)

Table of Compound Names

Compound Name

Computational Chemistry and Theoretical Investigations of 3 Benzenesulfonyl 5 Methyl 2 Phenylfuran

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like 3-(Benzenesulfonyl)-5-methyl-2-phenylfuran, which has rotatable bonds connecting the phenyl, sulfonyl, and furan (B31954) groups, MD simulations would be invaluable. These simulations could reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent) and the dynamics of its intermolecular interactions with other molecules. This information is critical for understanding its behavior in biological systems or as a material.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions. If this compound were to be used as a reactant in a chemical synthesis, computational methods could be used to map out the reaction pathway. This would involve identifying transition states, intermediates, and the activation energies associated with each step. Such studies provide deep insights into reaction kinetics and can help in optimizing reaction conditions.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict various spectroscopic properties of a molecule. For this compound, theoretical calculations could predict its 1H and 13C NMR chemical shifts and its infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the molecule's structure and assign specific spectral peaks to corresponding atoms and vibrational modes.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

Spectroscopic Data Predicted Value Experimental Value
1H NMR (methyl protons, ppm) 2.45 To be determined
13C NMR (carbonyl carbon, ppm) 165.0 To be determined

Note: The values in this table are for illustrative purposes only.

Quantum Chemical Topology Analysis (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the electron density of a molecule to define chemical bonds and atomic interactions. A QTAIM analysis of this compound would provide a detailed picture of the bonding within the molecule, including the nature of the covalent bonds and any weaker non-covalent interactions. This would offer a more profound understanding of the molecule's stability and structure.

Applications in Advanced Materials Science

Furan-Containing Polymeric Materials and Crosslinking Networks

Furan-based polymers are increasingly recognized for their potential in creating dynamic and responsive materials. The furan (B31954) group's ability to participate in reversible Diels-Alder reactions is a key feature exploited in the design of self-healing and recyclable polymers. When a furan-containing polymer is reacted with a bismaleimide, a thermally reversible crosslinked network is formed. This network can be broken upon heating (retro-Diels-Alder) and reformed upon cooling (Diels-Alder), allowing for the material to be reshaped and repaired. mdpi.comnih.gov

For instance, bio-based self-healing polymers have been successfully prepared by cross-linking poly(2,5-furandimethylene succinate) with various bis-maleimide compounds. researchgate.net The mechanical and healing properties of these polymers are significantly influenced by the molecular structure of the bis-maleimide linker. researchgate.net A notable example involves the creation of a dynamically hybrid crosslinked polyurethane elastomer containing furan, which utilizes Diels-Alder adducts as reversible covalent crosslinks. This material demonstrated a mechanical strength of 11 MPa and exhibited room-temperature self-healing capabilities. researchgate.net

Furthermore, furan-functionalized molecules have been employed in the synthesis of hyper-crosslinked polymers. These materials are created through reactions like Friedel-Crafts alkylation, resulting in polymers with high surface areas and abundant micropores, making them suitable for applications such as adsorption. acs.org

Below is a table summarizing examples of furan-containing polymers and their properties:

Polymer SystemCrosslinking ChemistryKey PropertiesPotential Applications
Poly(2,5-furandimethylene succinate) with bis-maleimidesReversible Diels-AlderSelf-healing, tunable mechanical propertiesRecyclable thermosets, smart coatings
Furan-containing polyurethane (FPU) elastomerDiels-Alder adducts, disulfide bonds, hydrogen bondsRoom-temperature recyclability, tensile strength of 11 MPaFlexible electronics, soft robotics
Furan-modified hyper-crosslinked polystyreneFriedel-Crafts alkylationHigh surface area (e.g., 560 m²/g), high oxygen content (12.7 wt %)Adsorbents for environmental remediation
Furan-functionalized Meldrum's acid polymersReaction with multi-functional maleimidesHigh thermal stability (>340 °C), high glass transition temperature (298 °C), low dielectric constant (~2.78-2.85)Flexible electronic substrates, insulators

Conjugated Systems for Organic Electronic Materials and Optoelectronic Devices

The furan ring is an electron-rich heterocycle that can be incorporated into conjugated polymer backbones to create materials for organic electronics. spiedigitallibrary.orgntu.edu.sg These materials are of interest for applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The substitution of other heteroatoms, like sulfur in thiophenes, with oxygen in furans allows for the fine-tuning of the electronic and optical properties of the resulting polymers. rsc.org

Research has shown that furan-based conjugated polymers can exhibit excellent stability and strong fluorescence, which are desirable properties for electronic applications. spiedigitallibrary.org For example, a novel furan-only donor-acceptor conjugated polymer based on a bifuran-imide building unit was synthesized and showed promise for flexible electronics due to its rigid backbone, which facilitates tight molecular stacking and high charge mobility. spiedigitallibrary.org

In the realm of organic solar cells, the incorporation of furan moieties into low band-gap polymers has proven to be an effective strategy. lbl.gov Furan-containing semiconducting polymers have been synthesized and used in bulk heterojunction solar cells, achieving power conversion efficiencies of up to 5.0%. lbl.gov A key advantage of using furan is that it can improve the solubility of the polymer, allowing for the use of smaller and less bulky side chains, which can be beneficial for device performance. lbl.gov

The synthesis of short-chain linearly conjugated oligomers containing furan and phenylene units, without the use of transition metals, has also been demonstrated, opening up new avenues for creating novel optoelectronic materials. acs.org

Role of Sulfone Moiety in Enhancing Material Properties

The inclusion of a sulfone (SO2) group into a polymer backbone has a profound impact on its material properties. Sulfone polymers are a class of high-performance amorphous engineering thermoplastics known for their exceptional thermal stability, mechanical strength, and optical clarity. tuntunplastic.comsyensqo.commachinedesign.com

Thermal Stability: The sulfone group is highly resistant to thermal degradation, which imparts excellent heat resistance to the polymer. tuntunplastic.com Sulfone-based polymers can have high heat deflection temperatures, ranging from 174°C to 207°C, allowing them to be used in applications requiring high service temperatures. syensqo.comsolvay.com For example, crosslinked poly(azomethine-sulfone)s have shown high glass transition temperatures (Tg) up to 417°C and significant char yield at 600°C, indicating their robust thermal nature. nih.gov

Mechanical Strength: Sulfone polymers are characterized by their high strength and rigidity. They maintain a significant percentage of their physical and mechanical properties at elevated temperatures. machinedesign.com For instance, the flexural modulus of molded polysulfone parts can remain above 300,000 psi at service temperatures as high as 320°F. machinedesign.com This combination of toughness and strength makes them suitable for demanding engineering applications. tuntunplastic.com

Optical Behavior: In their natural state, sulfone polymers are transparent with a light amber tint. machinedesign.comsolvay.com They exhibit high clarity and low haze, with some grades providing over 85% light transmittance. solvay.com This transparency is maintained even after continuous use at high temperatures. machinedesign.com Furthermore, sulfone polymers have high refractive indices, which is an advantageous property for optical applications such as lenses. solvay.com

The properties of several common sulfone polymers are compared in the table below:

PolymerHeat Deflection Temperature (°C)Key Mechanical PropertiesKey Optical Properties
Polysulfone (PSU)174Rigid, high-strength, good practical toughnessTransparent, >85% light transmittance, high refractive index
Polyethersulfone (PESU)204Good chemical resistance, inherently flame retardantTransparent, light amber coloration
Polyphenylsulfone (PPSU)207Superior toughness and impact strength, best chemical resistanceTransparent, light amber coloration

Bio-based Materials Development Leveraging Furan Platform

The furan platform is at the forefront of the development of sustainable, bio-based materials. Furan derivatives can be sourced from renewable resources like sugars, making them an attractive alternative to petrochemical-based monomers. rsc.orgnih.govacs.org A key building block in this area is 2,5-bis(hydroxymethyl)furan (BHMF), which can be derived from the dehydration of fructose. researchgate.netnih.gov

BHMF is a versatile monomer that can be used to synthesize a variety of polymers, including polyesters, polyurethanes, and epoxy resins. researchgate.netnih.govrsc.org The rigid furan ring in the BHMF structure imparts desirable properties to the resulting polymers. For example, fully bio-based BHMF polyesters can be produced by using comonomers like succinic acid and adipic acid, which are also obtainable from renewable resources. acs.org

The development of furan-based epoxy resins is another promising area. A novel bis-furan diepoxide has been synthesized and used to create epoxy resins with good thermal stability and outstanding flame retardancy. rsc.org These bio-based epoxy resins have the potential to be used in various engineering applications.

The ability to create thermoreversible cross-links in BHMF-based polyesters using Diels-Alder chemistry further enhances their sustainability profile by enabling recyclability. nih.gov This approach allows for the improvement of the thermal and mechanical properties of these bio-based polymers while maintaining their reprocessability. nih.gov

Catalytic Applications and Catalysis Research

3-(Benzenesulfonyl)-5-methyl-2-phenylfuran as a Ligand in Metal-Catalyzed Reactions

The structural architecture of this compound, featuring a furan (B31954) ring and a sulfone group, makes it a candidate for use as a ligand in metal-catalyzed reactions. The oxygen atom in the furan ring and the oxygen atoms of the sulfonyl group possess lone pairs of electrons that can coordinate with a metal center, thereby influencing the metal's catalytic activity and selectivity.

While specific studies detailing the use of this compound as a ligand are not prevalent in the reviewed literature, the broader class of furan-containing compounds has been explored in catalysis. Furans are key platform chemicals derived from biomass and can be transformed into a variety of valuable products through catalytic processes like hydrogenation, oxidation, and etherification. mdpi.comijsrst.com The development of catalysts for these transformations is an active area of research. mdpi.com For instance, palladium-catalyzed reactions are prominent in the functionalization of sulfones, where the sulfone group can act as a leaving group in cross-coupling reactions. rsc.orgrsc.org This suggests a potential dual role for this compound, where the furan or sulfone moiety could interact with a metal catalyst.

The table below illustrates examples of metal-catalyzed reactions where furan or sulfone derivatives are involved, highlighting the potential catalytic systems where a ligand like this compound could be investigated.

Catalyst SystemSubstrate TypeReaction TypeProduct Type
Pd(0)/P(tBu)₂MeAllyl heteroaryl sulfoneCross-couplingBiaryl
Ru(II) complexBis(styryl)sulfoneDesulfitation1,4-Diaryl-1,3-butadiene
Cu-Fe/SiO₂Furfural (B47365)Hydrogenation2-Methylfuran (B129897)
ZeolitesFuran derivativesVariousUpgraded biofuels/chemicals

Organic Catalysis Mediated by Sulfone Derivatives

The sulfone group is a versatile functional group in organic synthesis and has found increasing use in organocatalysis. rsc.orgrsc.org Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Sulfone derivatives can act as either nucleophiles or electrophiles, a duality that has been exploited to develop new asymmetric methodologies. rsc.orgrsc.org For example, vinyl sulfones are excellent electrophiles, while other sulfone derivatives can be effective nucleophiles. rsc.orgrsc.org

Recent research has demonstrated the power of sulfones in organocatalytic asymmetric reactions. rsc.orgrsc.org One notable advancement is the organocatalytic asymmetric deoxygenation of sulfones to produce chiral sulfinyl compounds, a significant challenge in organosulfur chemistry. bohrium.comnih.govresearchgate.net This process involves the synergistic combination of an organocatalyst and a sulfone modified with a cyano group, which generates a chiral sulfinic species as an intermediate. bohrium.comnih.gov

The versatility of the sulfone group is further highlighted by its use as a removable directing group in asymmetric transfer hydrogenation of ketones. researchgate.net The strong directing capacity of the sulfone group allows for predictable asymmetric reduction. researchgate.net These examples underscore the potential for the sulfone moiety within this compound to participate in or mediate organic catalytic transformations.

Applications in Asymmetric Catalysis for Chiral Product Synthesis

The synthesis of single-enantiomer chiral products is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. Both furan and sulfone functionalities have been incorporated into catalyst and ligand designs for asymmetric synthesis.

The catalytic asymmetric synthesis of furan-based compounds bearing both axial and central chirality has been identified as a significant but challenging area. researchgate.netbohrium.comnih.gov A recent breakthrough involved the organocatalytic asymmetric annulation of achiral furan-indoles to produce furan-indole compounds with both types of chirality in high yields and with excellent selectivity. researchgate.netbohrium.comnih.gov This highlights the potential of the furan scaffold in designing complex chiral architectures.

On the other hand, the sulfone group has been instrumental in developing novel asymmetric catalytic methods. As mentioned earlier, the organocatalytic asymmetric deoxygenation of sulfones provides access to a wide range of chiral sulfinates with high enantioselectivities. bohrium.comnih.govresearchgate.net This method relies on the generation of a chiral sulfinic intermediate through an asymmetric migration of a cyano group, assisted by an organocatalyst. bohrium.comnih.govresearchgate.net

The table below summarizes key findings in the application of furan and sulfone derivatives in asymmetric catalysis.

Catalytic ApproachSubstrate/Ligand FeatureKey TransformationChirality Outcome
OrganocatalysisFuran-indole(2+4) AnnulationAxial and central chirality
OrganocatalysisCyano-substituted sulfoneAsymmetric deoxygenationChiral sulfinyl compounds
Ruthenium CatalysisSulfone-substituted ketoneAsymmetric transfer hydrogenationEnantiomerically enriched alcohols
Palladium/Norbornene CatalysisChiral dinitrogen ligandCatellani reactionC-N axially chiral scaffolds

Catalyst Design Principles Incorporating Furan-Sulfone Structures

The design of effective catalysts relies on a deep understanding of structure-activity relationships. For structures incorporating both furan and sulfone moieties, several design principles can be considered. The electronic properties of the furan ring and the strong electron-withdrawing nature of the sulfonyl group can be tuned to influence the catalytic environment.

One strategy involves using the sulfone group as a directing group in metal-catalyzed reactions. Its ability to coordinate to a metal center can control the regioselectivity and stereoselectivity of a transformation. Furthermore, the sulfone can be designed as a removable group, allowing for the synthesis of products that would be difficult to obtain otherwise. researchgate.net

In the context of heterogeneous catalysis, sulfone-containing polymers, such as polyether sulfone, can be functionalized with sulfonic acid groups to create solid acid catalysts. researchgate.net These materials are known for their high thermal and chemical stability, making them suitable for a range of industrial applications. researchgate.net The introduction of sulfonic acid groups enhances the material's catalytic activity in reactions like esterification and dehydration. researchgate.net

The design of ligands for asymmetric catalysis often involves the creation of a well-defined chiral pocket around the metal center. A molecule like this compound, if modified to be chiral, could provide a unique steric and electronic environment. The interplay between the furan and sulfone groups could lead to novel reactivity and selectivity. Research into the synthesis of polycyclic sulfones through methods like the Diels-Alder reaction and ring-rearrangement metathesis showcases the intricate molecular architectures that can be built around a sulfone core. nih.gov

Biological and Medicinal Chemistry Research Focus on Molecular Mechanisms and Structure Activity Relationships

Investigation of Molecular Targets and Binding Mechanisms

The unique chemical architecture of 3-(Benzenesulfonyl)-5-methyl-2-phenylfuran suggests the potential for interaction with multiple biological targets. The benzenesulfonamide moiety is a well-established pharmacophore known to target carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. The inhibitory mechanism of benzenesulfonamides against CAs is well-characterized and involves the coordination of the sulfonamide group to the catalytic zinc ion in the enzyme's active site. Molecular docking studies on various benzenesulfonamide derivatives have consistently shown this interaction, which is crucial for their inhibitory activity.

Concurrently, the furan (B31954) ring is a versatile scaffold found in numerous bioactive compounds and is known to interact with a variety of receptors and enzymes. Some furan derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. The binding mechanism of these inhibitors often involves interactions with a hydrophobic pocket in the SIRT2 active site. For this compound, it is plausible that the phenyl and furan rings could engage in π–π stacking and hydrophobic interactions with key residues in the active sites of its target enzymes.

Structure-Activity Relationship (SAR) Studies for Modulating Biological Potency

The biological potency of this compound can be systematically modulated by altering its chemical structure. Based on extensive research on related compounds, several key areas of the molecule can be identified for structure-activity relationship (SAR) studies.

For benzenesulfonamide-based carbonic anhydrase inhibitors, the "tail" of the molecule, which extends from the sulfonamide group, plays a critical role in determining isoform selectivity. Modifications to the phenyl ring of the benzenesulfonyl group in this compound could therefore significantly impact its inhibitory profile against different CA isoforms.

The furan ring itself offers multiple positions for modification. The 2- and 5-positions of the furan ring are particularly important for the biological activity of many furan derivatives. In the case of this compound, altering the substituents at these positions could fine-tune its potency and selectivity. For instance, replacing the phenyl group at the 2-position with other aromatic or heterocyclic rings could lead to enhanced interactions with the target enzyme. Similarly, modifying the methyl group at the 5-position could influence the compound's pharmacokinetic properties.

The following table summarizes potential SAR insights for this compound based on studies of related compounds.

Molecular ComponentPotential ModificationPredicted Effect on Biological Activity
Benzenesulfonyl Phenyl RingIntroduction of electron-withdrawing or electron-donating groupsModulation of CA isoform selectivity and potency
Furan Ring Position 2Replacement of the phenyl group with other cyclic moietiesAlteration of binding affinity and target specificity
Furan Ring Position 5Variation of the alkyl substituent (e.g., ethyl, propyl)Influence on solubility and pharmacokinetic profile

Enzyme Inhibition Studies

Given its structural features, this compound is a prime candidate for investigation as an inhibitor of several enzyme families.

Sirtuin 2 Inhibition: SIRT2 has emerged as a therapeutic target for neurodegenerative diseases and cancer. Several furan-containing compounds have been reported to exhibit SIRT2 inhibitory activity. The development of selective SIRT2 inhibitors is an active area of research, and the furan scaffold provides a promising starting point for designing new chemical entities.

P-glycoprotein Reversal: P-glycoprotein (P-gp) is an efflux pump that contributes to multidrug resistance in cancer. Some compounds containing a sulfone group have been shown to modulate P-gp activity. For example, 3-phenylsulfonyl-substituted furoxans have been identified as P-gp inhibitors. This suggests that this compound could also possess P-gp reversal properties, potentially enhancing the efficacy of co-administered anticancer drugs.

Carbonic Anhydrase Inhibition: The benzenesulfonamide moiety is a classic zinc-binding group found in numerous potent carbonic anhydrase inhibitors. These inhibitors have therapeutic applications as diuretics, antiglaucoma agents, and anticonvulsants. The inhibitory activity of benzenesulfonamides against various CA isoforms is well-documented, with some derivatives showing high potency in the nanomolar range.

The table below presents a summary of the inhibitory activities of representative benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide25012255.7
Compound 4e-155010.93-
Compound 4g-241025.06-
Compound 4h-392019.71-

Data sourced from Ghorab et al.

Modulation of Cellular Pathways at a Molecular Level

By inhibiting key enzymes, this compound has the potential to modulate various cellular pathways.

Inhibition of carbonic anhydrases can have profound effects on cellular pH regulation, ion transport, and CO2 homeostasis. In the context of cancer, inhibition of tumor-associated CA isoforms like CA IX and CA XII can disrupt the acidic tumor microenvironment, thereby impairing tumor growth and metastasis. CA inhibitors can also interfere with physiological processes such as aqueous humor secretion in the eye and cerebrospinal fluid production.

SIRT2 is involved in a multitude of cellular processes, including cell cycle regulation, microtubule dynamics, and oxidative stress response. Inhibition of SIRT2 can lead to the hyperacetylation of its substrates, such as α-tubulin, which can in turn affect cell division and migration. Furthermore, SIRT2 has been implicated in the regulation of metabolic pathways, and its inhibition may have therapeutic benefits in metabolic disorders. Recent studies have also shown that SIRT2 inhibition can enhance the metabolic fitness and effector functions of tumor-reactive T cells, suggesting a role in cancer immunotherapy. SIRT2 has also been shown to modulate the activity of the NRF2 transcription factor, which is involved in the antioxidant response.

Rational Design Strategies for Novel Bioactive Compounds Based on the Furan-Sulfone Scaffold

The furan-sulfone scaffold of this compound serves as an excellent starting point for the rational design of novel bioactive compounds. Several strategies can be employed to optimize the therapeutic potential of this scaffold.

One approach is to utilize the principles of bioisosteric replacement , where functional groups are substituted with other groups that have similar physical or chemical properties. For example, the phenyl ring of the benzenesulfonyl moiety could be replaced with other aromatic or heterocyclic rings to explore new interactions with the target enzyme. Similarly, the furan ring could be replaced with other five-membered heterocycles to fine-tune the electronic and steric properties of the molecule.

Scaffold hopping is another valuable strategy, where the core furan-sulfone scaffold is replaced with a different chemical scaffold while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved drug-like properties.

Furthermore, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis can be employed to guide the design of new derivatives. Molecular docking can predict the binding mode of new compounds in the active site of the target enzyme, allowing for the rational design of modifications that enhance binding affinity. QSAR studies can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of new, unsynthesized molecules.

The development of dual inhibitors that target both carbonic anhydrases and SIRT2 could be a particularly promising strategy. Such compounds could have synergistic effects in the treatment of complex diseases like cancer, where both pH regulation and epigenetic modifications play crucial roles. The furan-sulfone scaffold provides a versatile platform for the design of such dual-acting agents.

Advanced Analytical Methodologies for Complex Mixture Analysis and Trace Detection

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Detection and Characterization in Complex Matrices

Hyphenated techniques are powerful tools for the analysis of multicomponent samples, offering enhanced resolution, sensitivity, and specificity. psu.edu The combination of a chromatographic separation method with mass spectrometric detection is particularly well-suited for the analysis of substituted furan (B31954) derivatives like 3-(Benzenesulfonyl)-5-methyl-2-phenylfuran.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a premier technique for the analysis of non-volatile or thermally labile compounds in complex mixtures. nih.gov For a compound with the structural characteristics of this compound, which possesses both polar (benzenesulfonyl) and non-polar (phenyl, methyl, furan ring) moieties, reversed-phase high-performance liquid chromatography (RP-HPLC) would be the separation method of choice. nih.gov The separation would be achieved on a C18 or similar stationary phase, with a mobile phase gradient typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. nih.gov

Following chromatographic separation, the analyte would be introduced into the mass spectrometer, likely using an electrospray ionization (ESI) source. uqam.ca The benzenesulfonyl group would be expected to facilitate ionization, particularly in negative ion mode. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural confirmation. researchgate.net In this mode, a specific precursor ion corresponding to the protonated or deprotonated molecule is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for quantification even in the presence of co-eluting matrix components. nih.gov

Illustrative LC-MS/MS Parameters for Analysis:

ParameterValue
LC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Negative Mode
Precursor Ion (m/z) [M-H]⁻
Product Ions (m/z) Hypothetical fragments based on structure
Detection Mode Multiple Reaction Monitoring (MRM)

This table is for illustrative purposes, as specific values would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

For semi-volatile and thermally stable compounds, GC-MS is a powerful alternative. nih.gov The viability of GC-MS for this compound would depend on its thermal stability and volatility. Assuming the compound can be volatilized without degradation, it would be separated on a capillary column, likely with a non-polar or medium-polarity stationary phase such as a 5% phenyl-polysiloxane. thermofisher.com

Following separation, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy ionization technique produces a characteristic fragmentation pattern that serves as a molecular fingerprint, allowing for library matching and structural elucidation. For trace analysis in complex matrices, operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly enhance sensitivity and selectivity by monitoring only a few characteristic ions of the target compound. nih.gov For even greater specificity, tandem mass spectrometry (GC-MS/MS) can be employed. nih.gov

Illustrative GC-MS Parameters for Analysis:

ParameterValue
GC Column TG-5MS (30 m x 0.25 mm x 0.25 µm) or similar
Injector Temperature 280 °C
Carrier Gas Helium at 1 mL/min
Oven Program 100 °C (1 min), ramp at 15 °C/min to 300 °C (5 min)
Ionization Source Electron Ionization (EI), 70 eV
Detection Mode Selected Ion Monitoring (SIM) or Full Scan
Monitored Ions (m/z) Hypothetical fragments based on structure

This table is for illustrative purposes, as specific values would require experimental optimization.

Application of Advanced Chromatographic and Electrophoretic Separation Techniques

Beyond standard chromatographic methods, more advanced separation techniques can be applied to resolve particularly complex mixtures containing this compound.

Advanced Chromatographic Techniques

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant increase in peak capacity and resolving power compared to conventional GC. This technique would be particularly useful if the target compound is present in a highly complex matrix, such as crude oil or environmental extracts, where co-elution is a major challenge.

For liquid chromatography, the use of ultra-high-performance liquid chromatography (UHPLC) systems can provide faster analyses and higher resolution separations compared to traditional HPLC. mdpi.org The smaller particle sizes of UHPLC columns lead to more efficient separations, which is advantageous for resolving the target analyte from closely related isomers or matrix interferences.

Electrophoretic Separation Techniques

Capillary electrophoresis (CE) represents a different paradigm for separation, based on the differential migration of charged species in an electric field. For a compound like this compound, which is neutral, its separation by standard capillary zone electrophoresis (CZE) would not be feasible. However, micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate neutral compounds. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation occurs based on these differential partitioning coefficients. Research has demonstrated the successful separation of hydrophobic furan derivatives using cyclodextrin-modified MEKC, which enhances resolution. nih.gov

Another relevant CE technique is capillary zone electrophoresis, which has been successfully used to separate mixtures of furan derivatives by using a phosphate (B84403) buffer at a low pH. nih.gov Under optimal conditions, complex mixtures of furans can be resolved in under 10 minutes. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Benzenesulfonyl)-5-methyl-2-phenylfuran, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with coupling reactions involving sulfonyl chloride intermediates (e.g., benzenesulfonyl chloride derivatives as in and ) and furan precursors. Optimize solvents (e.g., hexafluoropropanol in ) and catalysts (e.g., DDQ for oxidation). Use design-of-experiments (DoE) to vary temperature, stoichiometry, and reaction time. Monitor yields via HPLC and characterize intermediates with 1^1H/13^13C NMR.
  • Key Considerations : Impurity profiles from sulfonation side reactions (e.g., over-sulfonation) should be analyzed using LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology : Employ 1^1H/13^13C NMR to confirm substituent positions on the furan ring and benzenesulfonyl group. Use HRMS for exact mass validation. IR spectroscopy can identify sulfonyl (S=O) stretches (~1350–1150 cm1^{-1}). Compare data with structurally related compounds (e.g., ’s benzofuran derivatives) to validate assignments .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are formed?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Analyze degradation via UPLC-PDA and HRMS. Focus on hydrolysis of the sulfonyl group (common in benzenesulfonyl derivatives) and oxidation of the methyl or phenyl groups. Use kinetic modeling to predict shelf-life .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of benzenesulfonyl group incorporation into the furan ring?

  • Methodology : Perform DFT calculations to compare transition-state energies for sulfonation at different positions. Validate with isotopic labeling (e.g., 34^{34}S-labeled sulfonyl chloride) and monitor reaction pathways via in-situ IR. Cross-reference with studies on analogous systems (e.g., ’s sigmatropic rearrangements in benzofuran synthesis) .

Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?

  • Methodology : Replicate conflicting studies while controlling variables (e.g., trace metal impurities in catalysts, moisture levels). Use X-ray crystallography (if crystalline) to confirm structural consistency. Compare with ’s NaH-mediated reactions, noting how base strength affects intermediate stability .

Q. What computational strategies predict the compound’s potential bioactivity, particularly in neurological or antioxidative contexts?

  • Methodology : Perform molecular docking against targets like GABA receptors or ROS-scavenging enzymes (e.g., SOD), informed by benzenesulfonyl derivatives in ’s seizure models. Use QSAR models trained on sulfonamide bioactivity data ( ) to prioritize in vitro assays (e.g., hippocampal neuron oxidative stress assays) .

Q. How does the electron-withdrawing benzenesulfonyl group influence the furan ring’s electronic properties and reactivity?

  • Methodology : Use cyclic voltammetry to measure redox potentials, comparing with non-sulfonylated furans. Conduct Hammett studies with substituted benzenesulfonyl groups. Spectroscopic data (e.g., 19^{19}F NMR in fluorinated analogs from ) can reveal electronic perturbations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.